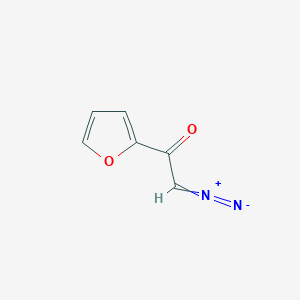

2-oxo-2-(furan-2-yl)diazoethane

Descripción

2-Oxo-2-(furan-2-yl)diazoethane (C₆H₄N₂O₂) is a diazo-containing compound featuring a furan-2-yl substituent. Its structure combines a reactive diazo group (-N₂) with a 2-oxoethyl moiety linked to a furan heterocycle. The diazo group confers high reactivity, enabling applications in cyclopropanation, cross-coupling, and photochemical reactions .

Propiedades

Fórmula molecular |

C6H4N2O2 |

|---|---|

Peso molecular |

136.11 g/mol |

Nombre IUPAC |

2-diazo-1-(furan-2-yl)ethanone |

InChI |

InChI=1S/C6H4N2O2/c7-8-4-5(9)6-2-1-3-10-6/h1-4H |

Clave InChI |

MDQQKKCHFUTSHJ-UHFFFAOYSA-N |

SMILES canónico |

C1=COC(=C1)C(=O)C=[N+]=[N-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2-(furan-2-yl)diazoethane typically involves the reaction of furan derivatives with diazo compounds. One common method is the reaction of furan with diazoacetic acid or its esters under acidic or basic conditions. The reaction can be catalyzed by various metal catalysts such as copper or silver salts to facilitate the formation of the diazoacetyl group.

Industrial Production Methods: Industrial production of 2-oxo-2-(furan-2-yl)diazoethane may involve continuous-flow processes to ensure high yield and purity. The use of optimized reaction conditions, such as temperature control and the use of efficient catalysts, is crucial for large-scale production. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: 2-oxo-2-(furan-2-yl)diazoethane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form furan derivatives with different functional groups.

Reduction: Reduction reactions can convert the diazo group to other functional groups such as amines.

Substitution: The diazo group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan amines.

Aplicaciones Científicas De Investigación

2-oxo-2-(furan-2-yl)diazoethane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.

Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-oxo-2-(furan-2-yl)diazoethane involves the reactivity of the diazo group. The diazo group can undergo various transformations, such as cycloaddition and insertion reactions, leading to the formation of new chemical bonds. These reactions are often catalyzed by transition metals, which facilitate the activation of the diazo group. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-Oxo-2-(thiophen-2-yl)acetates

- Structure : Replaces the furan-2-yl group with thiophen-2-yl (sulfur-containing heterocycle).

- Synthesis : Prepared via metalation-acylation of bromothiophenes with dialkyl oxalates, yielding thiophene glyoxylates (e.g., compound 86 in Table 5 of ). Yields and conditions vary based on substituent positions (e.g., 3-halothiophenes rearrange to α-isomeric products) .

- Reactivity : Thiophene’s lower electronegativity compared to furan may reduce electron-withdrawing effects, altering reaction kinetics in cycloadditions or nucleophilic substitutions.

- Applications : Used in materials science and as intermediates for bioactive molecules.

Methyl 2-[(4-Chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate

- Structure: Features a 2(5H)-furanone core with chloro, methoxy, and amino-acetate substituents ().

- Synthesis : Derived from a tandem Michael addition-elimination between 3,4-dichloro-5-methoxyfuran-2(5H)-one and glycine methyl ester (50.6% yield) .

- Reactivity: The electron-withdrawing chloro and carbonyl groups enhance electrophilicity, facilitating nucleophilic attacks. The amino group enables hydrogen bonding, influencing crystal packing (via N–H⋯O interactions) .

- Applications : Explored as a prodrug or agrochemical due to its polyfunctional groups .

N-(2-Oxo-2-(phenylamino)ethyl) Carboxamides

- Structure: Contains a phenylamino group instead of furan-2-yl, linked to a 2-oxoethylcarboxamide backbone ().

- Synthesis: Synthesized via condensation of phenyl isocyanates with amino esters.

- Bioactivity : Demonstrates surface anesthetic activity (Table 2 in ) and hepatotoxicity (Table 4), highlighting the impact of aromatic substituents on pharmacological profiles .

Coelenterazine Analogues with Furan-2-yl Substituents

- Structure: Bioluminescent probes with furan-2-yl groups attached to imidazopyrazinone cores ().

- Function : The furan ring’s electron density modulates luminescence intensity in luciferase assays, outperforming benzofuran or thiophene variants in certain cases .

Comparative Data Table

Key Findings and Discussion

- Reactivity Trends : The diazo group in 2-oxo-2-(furan-2-yl)diazoethane likely exhibits greater instability compared to carbonyl or carboxamide analogs (e.g., ), necessitating low-temperature storage .

- Biological Relevance : Furan-containing compounds () show enhanced bioactivity over purely aliphatic derivatives, though toxicity risks require evaluation (e.g., hepatotoxicity in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.